molecular formula C6H6ClNO B2997520 2-Chloro-6-methylpyridin-4-ol CAS No. 42779-75-9

2-Chloro-6-methylpyridin-4-ol

Cat. No.: B2997520
CAS No.: 42779-75-9
M. Wt: 143.57
InChI Key: FSODQDCJLIYQNN-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridin-4-ol: is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a hydroxyl group at the fourth position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylpyridin-4-ol can be achieved through several methods. One common method involves the nucleophilic substitution reaction of 2,6-dichloropyridine with a hydroxyl group donor under controlled conditions . Another method includes the microwave-assisted synthesis which has been shown to be efficient in producing this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. The use of microwave-assisted synthesis is also explored in industrial settings due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylpyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include sodium hydroxide and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used.

Major Products:

    Substitution reactions: Products depend on the nucleophile used.

    Oxidation: Products include pyridine derivatives with oxidized functional groups.

    Reduction: Products include reduced forms of the original compound.

    Coupling reactions: Products are typically biaryl compounds.

Scientific Research Applications

2-Chloro-6-methylpyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylpyridin-4-ol involves its interaction with specific molecular targets. The chlorine and hydroxyl groups on the pyridine ring allow it to participate in various chemical reactions, influencing its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-6-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSODQDCJLIYQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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